molecular formula C9H8BrCl B3425517 1-[3-Bromoprop-1-enyl]-4-chlorobenzene CAS No. 42432-30-4

1-[3-Bromoprop-1-enyl]-4-chlorobenzene

Cat. No. B3425517
CAS RN: 42432-30-4
M. Wt: 231.51 g/mol
InChI Key: HHGLXVQTNJCLME-OWOJBTEDSA-N
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Description

1-[3-Bromoprop-1-enyl]-4-chlorobenzene, also known as 3-Bromoallyl chloride, is a chemical compound with the molecular formula C9H8BrCl. It is a colorless liquid that is primarily used in the synthesis of organic compounds. This compound has been extensively studied due to its unique chemical properties and potential applications in various scientific fields.

Scientific Research Applications

Solubility and Purification

  • Solubility in Aqueous Ethanol Mixtures : 1-(3-Bromopropoxy)-4-chlorobenzene, an intermediate in the manufacture of omoconazole nitrate, shows solubility in aqueous ethanol solutions. Its solubilities increase with temperature (273.15–303.15 K). This data aids in its purification by crystallization (Jiang et al., 2013).

Chemical Synthesis and Reactions

  • Carbonyl Propargylation or Allenylation : 3-Bromoprop-1-yne, related to 1-[3-Bromoprop-1-enyl]-4-chlorobenzene, causes carbonyl propargylation and allenylation, producing various substituted compounds. This demonstrates its potential in organic synthesis (Masuyama et al., 1998).

Spectroscopic Studies

  • Spectroscopic Analysis of Halogenated Benzene Derivatives : Investigations into the vibrational characteristics of halogenated benzene derivatives, such as 1-bromo-4-chlorobenzene, provide insights into their molecular structure and dynamics (Udayakumar et al., 2011).

Materials Chemistry

  • Synthesis of Organoantimony Compounds : Bromoethane and chlorobenzene, chemically similar to 1-[3-Bromoprop-1-enyl]-4-chlorobenzene, have been used in electrochemical reactions to create organoantimony compounds. This showcases its potential in materials chemistry (Rala, 2019).

Pharmaceutical Applications

  • Synthesis of Non-peptide Small Molecular Antagonist Benzamide Derivatives : A derivative of 1-chloro-4-(chloromethyl) benzene, closely related to 1-[3-Bromoprop-1-enyl]-4-chlorobenzene, was used in synthesizing novel non-peptide CCR5 antagonists. This highlights its role in pharmaceutical research (Bi, 2015).

properties

IUPAC Name

1-[(E)-3-bromoprop-1-enyl]-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGLXVQTNJCLME-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249145
Record name 1-[(1E)-3-Bromo-1-propen-1-yl]-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Bromoprop-1-enyl]-4-chlorobenzene

CAS RN

60691-90-9, 42432-30-4
Record name 1-[(1E)-3-Bromo-1-propen-1-yl]-4-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60691-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1E)-3-Bromo-1-propen-1-yl]-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromoprop-1-en-1-yl)-4-chlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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